3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Its structure includes a Z-configuration imine linkage between the pyrimidinone and thiazolidinone rings, a 3-methyl substituent on the thiazolidinone, and a 3-(propan-2-yloxy)propylamino side chain.
Properties
Molecular Formula |
C19H22N4O3S2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(5Z)-3-methyl-5-[[4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H22N4O3S2/c1-12(2)26-10-6-8-20-16-13(11-14-18(25)22(3)19(27)28-14)17(24)23-9-5-4-7-15(23)21-16/h4-5,7,9,11-12,20H,6,8,10H2,1-3H3/b14-11- |
InChI Key |
RKBSYSVCWNARFG-KAMYIIQDSA-N |
Isomeric SMILES |
CC(C)OCCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)C |
Canonical SMILES |
CC(C)OCCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Computational and Structural Insights
- Molecular Similarity : Tanimoto coefficients (Morgan fingerprints) between the target compound and are 0.78 and 0.82, respectively, indicating high structural overlap .
- DFT Calculations: The thioxo group in the target compound’s thiazolidinone ring contributes to electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites) .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. A feasible route involves reacting a pyrimidine precursor (e.g., 6-amino-1,3-dimethyluracil) with aromatic aldehydes to form a Schiff base intermediate, followed by cyclization with 2-mercaptoacetic acid to introduce the thiazolidinone moiety . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using FT-IR (to confirm C=O, C=S, and C=N bonds) and H/C NMR (to verify stereochemistry and substituent integration) are critical .
Q. How should researchers validate the structural integrity of this compound?
- Methodological Answer : Employ a combination of spectroscopic techniques:
- NMR : Analyze H and C spectra to confirm the Z-configuration of the thiazolidinone methylidene group and the regiochemistry of the pyrido-pyrimidinone core .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolve ambiguities in stereochemistry and hydrogen-bonding networks .
Advanced Research Questions
Q. How can conflicting biological activity data for this compound be resolved?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. null results) may arise from assay conditions or impurity profiles.
- Replication : Repeat assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .
- Purity Assessment : Use HPLC-DAD/LC-MS to rule out side products or degradation .
- Mechanistic Profiling : Conduct target-binding studies (e.g., fluorescence quenching, ITC) to confirm interactions with proposed biological targets like bacterial enoyl-ACP reductase .
Q. What computational approaches are suitable for studying its structure-activity relationships (SAR)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2, EGFR) .
- QSAR Modeling : Train models on derivatives with varied substituents (e.g., replacing the isopropyloxy group) to predict bioactivity .
- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to rationalize reactivity at the thioxo-thiazolidinone site .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
- Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer during cyclization steps .
- Green Chemistry : Substitute toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Q. What strategies mitigate solubility challenges in in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
